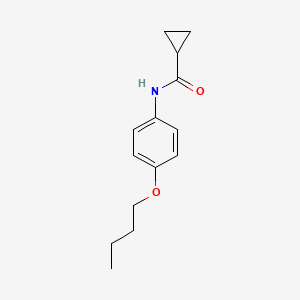
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as IPPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential as a herbicide, with research showing that it can effectively control weeds in crops. In materials science, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its potential as a polymer modifier, with studies showing that it can improve the mechanical properties of polymers.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in cells. For example, in cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can have various biochemical and physiological effects depending on the context of its use. In cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to reduced plant growth and development. In polymers, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve the mechanical properties of the material, such as its strength and flexibility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its potential toxicity, which may require careful handling and disposal of the compound.
Orientations Futures
There are many potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, including further investigations into its mechanism of action and its potential applications in medicine, agriculture, and materials science. For example, future studies could focus on developing new formulations of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide for improved efficacy as a herbicide or anticancer agent. Additionally, research could explore the use of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other compounds for synergistic effects. Overall, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with a mixture of pyridine and formaldehyde, followed by acylation with propanoyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-9-17(10-8-15)22-14(3)18(21)20-12-16-6-4-5-11-19-16/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZPZBHMFBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)

![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)

![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)